molecular formula C11H6ClF3N2O2 B3024849 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid CAS No. 948293-88-7

1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid

Cat. No. B3024849
CAS RN: 948293-88-7
M. Wt: 290.62 g/mol
InChI Key: XOYBIULMFZJISK-UHFFFAOYSA-N
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Description

The compound N-(2-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE has a similar structure . It has a linear formula of C14H9ClF3NO and a molecular weight of 299.682 .


Synthesis Analysis

There are synthetic approaches to related compounds such as 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid . These approaches involve the use of phenylethylamine or amphetamine, and a more robust synthesis using Suzuki’s cross-coupling between 2-chlorophenylboronic acid and the previously unreported methyl-1-bromoisoquinoline-3-carboxylate .


Molecular Structure Analysis

The molecular structure of N-(2-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE is linear .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE include a molecular weight of 299.682 .

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Coordination Chemistry and Ligand Design

Safety and Hazards

The safety and hazards of related compounds such as 2-CHLOROPHENOL have been documented . It is classified as a poison and can be fatal if inhaled, swallowed, or absorbed through the skin .

Future Directions

The synthesis of related compounds provides the ground for a combinatorial approach to the core structure of new potential peripheral benzodiazepine receptor ligands . This could be a potential future direction for research involving “1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid”.

properties

IUPAC Name

1-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYBIULMFZJISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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